Dimethyl(trifluoromethyl)malonate

Description

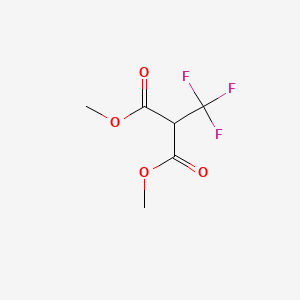

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(trifluoromethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c1-12-4(10)3(5(11)13-2)6(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCFDUWNCARZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207094 | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-00-6 | |

| Record name | 1,3-Dimethyl 2-(trifluoromethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5838-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005838006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl Trifluoromethyl Malonate

Optimized Preparative Routes from Perfluoro-2-methylpropene Adducts

An improved and convenient preparative method for dimethyl(trifluoromethyl)malonate has been developed starting from the adduct of perfluoro-2-methylpropene and methanol (B129727). scispace.comoup.com Perfluoro-2-methylpropene is an extremely toxic gas, but its adduct with methanol is a stable liquid, making it a more manageable starting point for synthesis. scispace.com

The improved method provides a significant enhancement over previous routes. oup.com The process involves the conversion of the methanol adduct into an intermediate enolate, which is then subjected to methanolysis and subsequent treatment with concentrated sulfuric acid. scispace.com This optimized route results in a good yield of the target compound. scispace.com

| Reaction Overview | |

| Starting Material | Adduct of Perfluoro-2-methylpropene and Methanol ((CF₃)₂CHCF₂OMe) scispace.com |

| Key Reagents | Triethylamine (B128534), N,N-dimethylformamide, Methanol, Sulfuric Acid scispace.com |

| Product | This compound scispace.comoup.com |

| Reported Yield | 68% based on the starting adduct scispace.com |

Methanol plays a crucial dual role in this synthetic pathway.

Adduct Formation: Initially, methanol reacts with the highly reactive perfluoro-2-methylpropene to form a stable, liquid adduct, methyl 2,2-difluoro-1,1-bis(trifluoromethyl)ethyl ether. This initial step is critical as it tames the reactivity of the toxic perfluoroalkene gas, providing a safer and more convenient starting material for the subsequent steps. scispace.com

Transformation Step: In the improved synthetic sequence, after the adduct is converted to an enolate using triethylamine, it undergoes methanolysis at room temperature. scispace.com This step, however, does not directly produce the desired malonate. Instead, the major product is a ketene (B1206846) acetal, which is then converted to this compound upon treatment with concentrated sulfuric acid. scispace.com

The optimized methodology represents a significant improvement in efficiency compared to earlier methods reported by Knunyants' group. scispace.com

The previous method involved two distinct stages:

Hydrolysis: The methanol adduct was first hydrolyzed using concentrated sulfuric acid. scispace.com

Alcoholysis: The resulting ester was then treated with triethylamine to induce alcoholysis and form the final malonate product. scispace.com

| Comparison of Synthetic Routes | |

| Original Method | 1. Hydrolysis of adduct with concentrated H₂SO₄. 2. Alcoholysis in the presence of triethylamine. scispace.com |

| Improved Method | 1. Conversion of adduct to enolate with triethylamine in DMF. 2. Methanolysis of the enolate. 3. Treatment with concentrated H₂SO₄. scispace.com |

| Advantage | The improved method provides the product in a 68% yield, showcasing enhanced efficiency. scispace.com |

Exploration of Convergent and Divergent Synthetic Pathways

In complex molecule synthesis, pathways are often designed to be either convergent or divergent to maximize efficiency and diversity.

Divergent Synthesis: This approach starts from a common intermediate that is progressively modified to create a library of structurally distinct compounds. researchgate.net For instance, in other areas of organofluorine chemistry, divergent syntheses have been developed where a single precursor radical leads to different classes of products through mechanisms like radical polar crossover (RPC) and hydrogen atom transfer (HAT). researchgate.net

The documented preparations of this compound from perfluoro-2-methylpropene adducts follow a more linear synthetic approach. scispace.comoup.com The focus of the research has been on optimizing this specific linear sequence to improve the yield and purity of the final product rather than exploring convergent or divergent strategies. scispace.comoup.com The established route is a step-by-step transformation of a single starting material into the final target compound. scispace.com

Elucidation of Reaction Mechanisms and Reactivity Profiles

Carbanion Generation and Stabilization Dynamics

The generation and stabilization of carbanions are pivotal to understanding the reactivity of dimethyl(trifluoromethyl)malonate. The presence of the trifluoromethyl group introduces unique electronic effects that significantly influence these processes.

The formation of an α-trifluoromethyl carbanion from this compound involves the deprotonation of the α-carbon. The potent electron-withdrawing nature of the adjacent trifluoromethyl group, along with the two ester moieties, facilitates this process by stabilizing the resulting negative charge. However, this stabilization is a double-edged sword. While the inductive effect of the trifluoromethyl group electronically stabilizes the carbanion, it also makes the carbanion susceptible to decomposition. acs.orgnih.gov This inherent instability has historically hindered the broader application of α-trifluoromethylated carbanions in organic synthesis. acs.orgnih.gov

A significant challenge in the chemistry of α-trifluoromethyl carbanions is their propensity to undergo β-defluorination, a decomposition pathway that results in the formation of a difluoroalkene. acs.orgnih.gov This process severely limits the synthetic utility of these carbanions. To circumvent this issue, specific strategies have been developed.

One successful approach involves the careful selection of reaction conditions and reagents to control the carbanion's stability and reactivity. For instance, the use of cesium fluoride (B91410) (CsF) as a base for deprotonation has proven effective. scispace.com The choice of the counterion also plays a crucial role in the stability of the carbanion. nih.gov

Furthermore, the structural characteristics of the carbanion itself can influence its stability. Carbanions where the negative charge is delocalized through π-conjugation with groups like esters, nitro groups, or sulfones tend to be more stable. acs.orgnih.gov This delocalization disperses the negative charge, preventing its accumulation on the fluorine atoms and thus suppressing β-defluorination. acs.orgnih.gov Similarly, carbanions with sp2 hybridization at the anionic center or those within cyclic structures exhibit enhanced stability due to reduced molecular orbital overlap with the C-F bonds. acs.orgnih.gov

The stability of α-trifluoromethyl carbanions is intricately linked to the electronic nature of the substituents at the α-position and the identity of the counterion. acs.orgnih.gov

Electron-Withdrawing Groups:

Electron-withdrawing groups, such as the ester groups in this compound, play a crucial role in stabilizing the adjacent carbanion. acs.orgnih.gov They delocalize the negative charge through resonance and inductive effects, thereby increasing the carbanion's stability. acs.orgnih.govinflibnet.ac.in The trifluoromethyl group itself is a powerful electron-withdrawing group that contributes significantly to this stabilization. acs.orgnih.gov Generally, the more electron-withdrawing groups attached to the carbanionic carbon, the greater the stability. inflibnet.ac.inyoutube.com

Counterions:

The choice of the counterion is also a critical factor. nih.gov The nature of the bond between the carbanion and the metal counterion, specifically its degree of covalency, can significantly impact stability. nih.gov Chelation of the metal cation can also provide additional stabilization. nih.gov

Nucleophilic Alkylation Reactions

Nucleophilic alkylation reactions of this compound provide a versatile method for introducing the trifluoromethylated malonate moiety into various organic molecules.

A significant challenge in the alkylation of this compound is its sensitivity to strong bases, which can lead to degradation of the molecule. scispace.com To address this, cesium fluoride (CsF) has been effectively employed as a condensing agent for alkylation reactions. scispace.comosti.govoup.com

The use of CsF allows for the generation of the carbanion under neutral conditions, thereby avoiding the degradation pathways associated with strong bases. scispace.com In this process, CsF acts as a proton-removing agent. scispace.com The subsequent alkylation with an alkyl halide yields the desired 2-alkyl-2-(trifluoromethyl)malonic ester. scispace.com To minimize the formation of by-products, the this compound is typically added gradually to a mixture of the alkyl halide and CsF. scispace.com This strategy ensures that the concentration of the reactive carbanion remains low, favoring the desired alkylation reaction. scispace.com

This compound can be alkylated with a range of electrophiles. The carbanion generated from the malonate can react with various alkyl halides to form C-C bonds. scispace.com For instance, the palladium-catalyzed coupling of malonate nucleophiles with alkenes bearing tethered aryl or alkenyl triflates has been demonstrated as a powerful method for constructing substituted cyclopentanes. nih.gov

The reactivity of the carbanion allows for its participation in Michael addition reactions as well. For example, the addition of the this compound carbanion to α,β-unsaturated carbonyl compounds like methyl vinyl ketone proceeds in a triethylamine-pyridine medium. scispace.com

Michael Addition Chemistry

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. This compound serves as a potent Michael donor, with its reactivity being significantly influenced by reaction conditions.

Regioselective Addition to Vinyl Ketones

The Michael addition of this compound to vinyl ketones proceeds with notable regioselectivity. Vinyl ketones, which are α,β-unsaturated ketones with a terminal double bond, are susceptible to nucleophilic attack at the β-carbon. The reaction between this compound and a vinyl ketone results in the formation of a new carbon-carbon bond at this β-position, leading to a 1,5-dicarbonyl compound. This regioselectivity is a predictable outcome of the conjugate addition mechanism.

Solvent and Base Effects on Michael Reactions (e.g., Triethylamine (B128534)–Pyridine Medium)

The choice of solvent and base is critical in orchestrating the Michael addition of this compound. Research has shown that a triethylamine-pyridine medium is effective for this transformation. osti.gov In this system, triethylamine, a tertiary amine, functions as a base to deprotonate the this compound, generating the active nucleophile. osti.gov The trifluoromethyl group's strong electron-withdrawing nature facilitates this deprotonation. Pyridine can act as a co-solvent and may also play a role in stabilizing intermediates or influencing the reactivity of the system.

The base's role is to generate the enolate of the malonate, which then acts as the nucleophile. researchgate.net The effectiveness of a base is related to its strength and ability to deprotonate the Michael donor without promoting side reactions. nih.govrsc.org The solvent influences the solubility of reactants and intermediates, and its polarity can affect the reaction rate and equilibrium. metu.edu.tr Aprotic solvents are often employed to avoid protonation of the nucleophilic intermediates. rsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for forming new chemical bonds under mild conditions. This compound participates in several such transformations, most notably those catalyzed by palladium.

Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed allylation reactions, often referred to as Tsuji-Trost reactions, are versatile methods for forming carbon-carbon bonds. nih.gov These reactions typically involve the reaction of an allylic electrophile with a nucleophile in the presence of a palladium catalyst.

Decarboxylative allylation is a variation of the Tsuji-Trost reaction where an allylic malonate undergoes decarboxylation to form the active nucleophile in situ. nih.govchemrxiv.org The generally accepted mechanism for the palladium-catalyzed decarboxylative allylation of a substrate like an allylic this compound ester involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic ester, forming a π-allyl-Pd(II) intermediate and displacing the malonate as a leaving group. nih.govmit.edu

Decarboxylation: The resulting malonate anion readily undergoes decarboxylation (loss of CO2) to generate a more reactive enolate nucleophile. The presence of the electron-withdrawing trifluoromethyl group on the malonate facilitates this decarboxylation step. nih.gov

Nucleophilic Attack: The enolate then attacks the π-allyl-Pd(II) complex, typically at the less sterically hindered terminus of the allyl group. nih.gov

Reductive Elimination: This step forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. mit.edu

The formation of protonation side products can sometimes compete with the desired allylation, a phenomenon that has been acknowledged in the literature. chemrxiv.org

The efficiency and selectivity of palladium-catalyzed allylation reactions are highly dependent on the catalytic system, particularly the choice of palladium source and the ancillary ligands.

Palladium Source: A common source of the active Pd(0) catalyst is generated in situ from Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)2) or from stable Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). elsevierpure.comchemrxiv.org

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. chemrxiv.org Bulky and electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. nih.gov The use of XPhos can lead to the formation of highly active and stable catalytic species. nih.gov The ligand's steric and electronic properties can influence the rates of oxidative addition and reductive elimination, as well as the regioselectivity of the nucleophilic attack. nih.govnih.gov

The table below summarizes the key components and their roles in these reactions.

| Component | Role | Relevant Sections |

| This compound | Nucleophile precursor | 3.3, 3.4 |

| Vinyl Ketone | Michael acceptor | 3.3.1 |

| Triethylamine | Base | 3.3.2 |

| Pyridine | Co-solvent/stabilizer | 3.3.2 |

| Palladium(0) | Catalyst | 3.4.1 |

| XPhos | Ligand | 3.4.1.2 |

Control of Mono- and Di-allylated Product Selectivity

The selective synthesis of mono- or di-allylated products from nucleophiles like malonates is a critical aspect of synthetic chemistry. In palladium-catalyzed allylic alkylation reactions, the selectivity between mono- and di-alkylation is influenced by several factors, including the nature of the nucleophile, the catalyst system, and the reaction conditions. While literature directly detailing the control of mono- and di-allylation for this compound is specific, principles can be drawn from similar systems.

For standard malonates, the formation of the di-allylated product is often a competing pathway. Strategies to favor mono-alkylation typically involve using a large excess of the malonate nucleophile relative to the allylating agent. Conversely, to favor di-alkylation, a higher ratio of the allylating agent and a strong base are often employed to facilitate the second alkylation step.

In the context of fluorinated malonates, the electronic effect of the trifluoromethyl group increases the acidity of the methine proton, which can influence its reactivity and the selectivity of the alkylation. For instance, in the palladium-catalyzed allylic alkylation of various nucleophiles, the choice of ligand, solvent, and base can be finely tuned to control product distribution. Research on the allylation of dimethyl 2-fluoromalonate has shown that new chiral N-sulfinyl-based ligands can be used in palladium-catalyzed reactions to produce monofluorinated allylation products in high yield and enantioselectivity. nih.govresearchgate.net The principles governing this selectivity can be extrapolated to the trifluoromethyl analogue.

A general strategy to control the level of alkylation involves a sequential approach. First, a mono-alkylation is performed under conditions optimized for this outcome. The resulting mono-allylated product can then be isolated and subjected to a second allylation reaction to yield the di-allylated product. This stepwise method offers the most definitive control over the final product. For example, a strategy for building tertiary nucleophiles involves first performing a monoalkylation, followed by a second alkylation under modified conditions to yield the fully substituted product. nih.gov

Related Metal-Catalyzed Fluorinated Building Block Transformations

The chemistry of fluorinated building blocks is greatly enriched by metal-catalyzed transformations, which enable the construction of complex molecules with significant applications in medicinal and materials science. escholarship.org this compound serves as a key example of a trifluoromethylated pronucleophile.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for C-C bond formation. nih.gov While soft nucleophiles like malonates are common, the use of fluorinated variants introduces unique challenges and opportunities. nih.gov For example, palladium-catalyzed reactions with dimethyl 2-fluoromalonate have been developed using chiral ligands to achieve high enantioselectivity. nih.gov These reactions provide access to chiral, monofluorinated allylic compounds. The success in these systems suggests similar potential for this compound.

Iridium catalysis has also emerged as a valuable tool for the allylic substitution of challenging substrates. escholarship.org Iridium catalysts have been shown to be effective in the allylic alkylation of malonates under conditions that are distinct from palladium catalysis, sometimes offering complementary selectivity. escholarship.org

Furthermore, nickel-catalyzed cross-electrophile coupling reactions represent a modern approach for forming C-C bonds. acs.org These methods can couple various electrophiles, and the development of catalysts for reactions involving fluorinated partners is an active area of research. For instance, nickel catalysis has been used for the reductive alkylation of aryl halides, demonstrating its utility in coupling different classes of organic compounds. orgsyn.org An iron-based catalytic system has been developed for the tandem trifluoromethylation–allylation of olefins, showcasing the potential for multi-component reactions involving CF₃-containing reagents. acs.org

The table below summarizes key findings in related metal-catalyzed transformations.

| Catalyst System | Substrates | Product Type | Key Findings |

| Palladium(0) / Chiral Ligand | Dimethyl 2-fluoromalonate, Allylic acetates | Chiral monofluorinated allylic compounds | New N-sulfinyl-based ligands induce high yield and enantioselectivity. nih.gov |

| Iridium / Ligand | γ-Fluoro allylic esters, Carbon nucleophiles | Enantioenriched tertiary allylic fluorides | Enables enantioselective desymmetrization of difluoromethylene groups through C-F activation. escholarship.org |

| Palladium(II) / Bis(sulfoxide) | Terminal olefins, Tertiary nucleophiles | Linear allylic C-H alkylation products | Provides excellent regio- and stereoselectivity for C-H functionalization. nih.gov |

| Iron (TBA[Fe]) | Aldehydes/Ketones, Me₃SiCF₃, Allylic acetates | Trifluoromethylated allylated compounds | Catalyzes a three-component tandem trifluoromethylation–allylation of olefins. acs.org |

Organocatalytic Applications in α-Trifluoromethylated Ester Chemistry

Organocatalysis has become an indispensable tool for the synthesis of chiral molecules, including α-trifluoromethylated esters. chemistryviews.orgyoutube.comyoutube.com These motifs are important in pharmaceutical chemistry. chemistryviews.org The use of small organic molecules as catalysts avoids the need for potentially toxic or expensive metals and often proceeds under mild conditions.

A significant application is the Michael addition of malonates to electron-deficient alkenes. cas.cnnih.gov Research has shown that CF₃-containing esters can react smoothly with terminal alkenes in the presence of a phosphine organocatalyst. cas.cnnih.gov This reaction efficiently creates products with a CF₃ quaternary carbon center at room temperature. cas.cnnih.gov

The enantioselective conjugate addition of malonates to β-trifluoromethyl β,β-disubstituted enones is a more challenging transformation. nih.govacs.orgnih.gov Scientists have developed highly enantioselective methods using bifunctional tertiary amine-thiourea catalysts. nih.govacs.org These reactions, however, often require high-pressure conditions (8–10 kbar) to proceed effectively, as they are sluggish at atmospheric pressure. nih.govacs.orgnih.gov Under these conditions, adducts containing quaternary stereogenic centers with a CF₃ group are obtained in high yields and with excellent enantiomeric excesses. nih.govresearchgate.net

The development of chiral α-CF₃ allylboronic acids through organocatalytic methods represents another key advance. acs.org Using BINOL as a catalyst and ethanol (B145695) as an additive, alkenylboronic acids react with trifluoromethyl diazomethane (B1218177) to produce chiral α-CF₃ allylboronic acids with high enantioselectivity. acs.org These products are versatile intermediates for synthesizing complex trifluoromethylated molecules. acs.org

The table below details research findings in the organocatalytic synthesis of α-trifluoromethylated esters and related compounds.

| Organocatalyst | Reaction Type | Substrates | Key Findings |

| Phosphine (XPhos) | Michael Addition | CF₃-containing esters, Electron-deficient alkenes | Efficiently provides products with a CF₃ quaternary carbon center at room temperature. cas.cnnih.gov |

| Bifunctional Tertiary Amine-Thiourea | Conjugate Addition | Malonates, β-Trifluoromethyl β,β-disubstituted enones | Requires high pressure (8-10 kbar); produces adducts with quaternary CF₃-stereocenters in high yield and up to 95% ee. nih.govacs.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | α-Trifluoromethylation | α-Chloro aldehydes, Togni's reagent | Provides easy access to α-trifluoromethyl esters in moderate to good yields. chemistryviews.org |

| BINOL | Asymmetric Homologation | Alkenylboronic acids, Trifluoromethyl diazomethane | Synthesizes chiral α-CF₃ allylboronic acids with high enantioselectivity. acs.org |

Synthetic Utility and Applications As a Versatile Building Block

Construction of Fluorinated Quaternary Carbon Centers in Organic Synthesis

A primary application of dimethyl(trifluoromethyl)malonate is in the construction of all-carbon quaternary centers that bear a trifluoromethyl group. researchgate.net These structural motifs are highly sought after in medicinal chemistry but are notoriously challenging to synthesize. researchgate.net The reactivity of this compound is complicated by its sensitivity to basic conditions, which can lead to degradation rather than the desired alkylation. scispace.com

To overcome this, researchers have developed specific strategies. One effective method involves using cesium fluoride (B91410) (CsF) as a mild, neutral condensing agent to deprotonate the malonate. scispace.com This allows for the subsequent alkylation with various alkyl halides, successfully forming a C-C bond and creating a 2-alkyl-2-(trifluoromethyl)malonic ester. scispace.com This approach avoids the harsh alkaline conditions that would otherwise degrade the starting material. scispace.com

More advanced palladium-catalyzed methods have also been developed. For instance, the Tsuji-Trost reaction, a type of allylic alkylation, has been successfully applied to this compound using a low-loading palladium(0) catalyst at room temperature, yielding products with quaternary carbons in high yields. researchgate.net These methods represent a significant step forward in synthesizing complex, fluorinated molecules that were previously difficult to access. researchgate.net

Table 1: Alkylation of this compound for Quaternary Carbon Construction

| Alkylating Agent | Catalyst/Base | Product | Reference |

|---|---|---|---|

| Benzyl bromide | Cesium Fluoride (CsF) | Dimethyl benzyl(trifluoromethyl)malonate | scispace.com |

| Allyl Acetate (B1210297) | Pd(0) / XPhos | Dimethyl allyl(trifluoromethyl)malonate | researchgate.net |

This table summarizes selected methods for creating quaternary carbon centers using this compound.

Precursor for Advanced Fluorinated Building Blocks in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to improve their pharmacological profiles. nih.gov this compound is a valuable precursor for creating more complex fluorinated building blocks used in the synthesis of new therapeutic agents. scispace.com

The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals. nih.gov Its presence can block metabolic hotspots, increase the half-life of a drug, and enhance its binding affinity to biological targets. nih.gov By providing a reliable method to introduce the –CF₃ group, building blocks derived from this compound play a crucial role in drug design. For example, fluorinated moieties can improve a drug's lipophilicity, which influences its absorption, distribution, and ability to cross membranes like the blood-brain barrier. nih.gov The enhanced metabolic stability conferred by the strong C-F bonds reduces the rate of drug breakdown in the body, leading to a longer duration of action. nih.gov

The strategic design of new drugs often involves creating a library of related compounds to test for biological activity. This compound and similar fluorinated precursors are central to this process. scispace.com Chemists can use the reactivity of the malonate to synthesize a wide array of derivatives. For instance, cyclocondensation reactions with dinucleophiles like urea (B33335) or amidines can produce various heterocyclic compounds, which are common scaffolds in pharmaceuticals. nih.gov The synthesis of trifluoromethyl-substituted pyrimidines, which have shown potential antifungal and anticancer activities, illustrates this approach. nih.gov These strategies allow for the systematic exploration of how the placement of a trifluoromethyl group affects a molecule's biological function, accelerating the discovery of new and effective drugs. nih.gov

Contribution to Agrochemical and Functional Material Development

The benefits of fluorination extend beyond pharmaceuticals into the agrochemical and materials science industries. nih.gov Approximately 30-40% of modern agrochemicals contain at least one fluorine atom, with the trifluoromethyl group being a prevalent feature. nih.gov These compounds often exhibit enhanced efficacy and stability. For example, trifluoromethyl pyrimidine (B1678525) derivatives have been investigated for their potential as antifungal and insecticidal agents, highlighting the role of fluorinated building blocks in developing new crop protection solutions. nih.gov

In the realm of functional materials, the unique electronic properties of the trifluoromethyl group are also valuable. Trifluoromethylated compounds have found potential applications in the development of specialized materials such as liquid crystals, photoresist polymers, and self-assembling monolayers. nih.gov

Derivatization Strategies for Multifunctionalized Trifluoromethylated Compounds

The synthetic versatility of this compound stems from the reactivity of its "activated" hydrogen atom, located on the carbon between the two ester groups. scispace.com This allows for several derivatization strategies to create a diverse range of multifunctionalized compounds.

Two primary reaction types have been effectively demonstrated:

Alkylation: As discussed previously, alkylation using a mild base like cesium fluoride enables the attachment of various alkyl groups, leading to the formation of quaternary carbon centers. scispace.com This reaction is carefully controlled to prevent degradation of the base-sensitive malonate. scispace.com

Michael Addition: this compound can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, such as vinyl ketones. scispace.com This reaction, typically conducted in a triethylamine-pyridine medium, forms a new carbon-carbon bond by adding the malonate to the β-carbon of the ketone, creating a more complex, linear chain with the trifluoromethyl group intact. scispace.com

These derivatization methods allow chemists to use this compound as a launchpad for building a wide variety of more complex trifluoromethylated molecules tailored for specific applications. scispace.com

Table 2: Derivatization Reactions of this compound

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | CsF, diglyme | Dimethyl benzyl(trifluoromethyl)malonate | scispace.com |

This table provides examples of key derivatization strategies starting from this compound.

Spectroscopic Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Dimethyl(trifluoromethyl)malonate. While ¹H and ¹³C NMR provide information on the hydrocarbon and carbonyl framework, ¹⁹F NMR is uniquely powerful for probing the trifluoromethyl (CF₃) group. The ¹⁹F nucleus is highly sensitive for NMR, and its chemical shift is exceptionally responsive to the local electronic environment. nih.govnih.gov

The chemical shift of the CF₃ group in this compound is a direct indicator of the electron density around the fluorine atoms. This sensitivity allows for the precise characterization of the molecule and the monitoring of its transformations during chemical reactions. nih.gov For instance, any change in the substitution at the α-carbon or interaction with solvents or reagents would lead to a discernible shift in the ¹⁹F NMR signal.

Below is a table showing typical ¹⁹F NMR chemical shift ranges for various types of organofluorine compounds, which provides context for the values observed for this compound. The shifts are referenced against trichlorofluoromethane (B166822) (CFCl₃).

| Compound Type | Chemical Shift (δ) Range (ppm) |

| CF₃-C(sp³) | -60 to -80 |

| C₆H₅CF₃ | ~ -63 |

| CF₃COOH | ~ -76 |

| CFCl₃ | 0 |

| Data sourced from typical values for organofluorine compounds. colorado.edu |

The signal for the CF₃ group in this compound typically appears as a singlet in the expected upfield region, consistent with a trifluoromethyl group attached to a saturated carbon atom.

Density Functional Theory (DFT) Calculations and Theoretical Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and reaction mechanisms of molecules like this compound. rsc.org DFT calculations allow for the modeling of molecular properties and reaction pathways that can be difficult to observe experimentally. nih.gov

A key aspect of the chemistry of this compound is the formation of a carbanion at the α-carbon upon deprotonation. The stability and nucleophilicity of this carbanion are critical to its utility in synthesis. The presence of the trifluoromethyl group has a profound, albeit complex, influence.

DFT calculations can be employed to model this carbanion and quantify its stability. The strong electron-withdrawing inductive effect of the CF₃ group significantly stabilizes the negative charge on the adjacent carbon atom. However, this stabilization is counteracted by an unfavorable interaction between the carbon p-orbital containing the lone pair and the σ* anti-bonding orbitals of the C-F bonds, which can promote decomposition.

Factors Influencing α-Trifluoromethyl Carbanion Stability:

| Factor | Description |

| Inductive Effect | The highly electronegative fluorine atoms pull electron density away from the carbanion center, delocalizing and stabilizing the negative charge. |

| Hybridization | The geometry and hybridization of the carbanionic carbon affect its stability. |

| Counterion | The nature of the cation (e.g., Li⁺, K⁺, Cs⁺) used in deprotonation can influence the carbanion's stability and aggregation state. |

| Solvation | The solvent can stabilize the carbanion and its counterion, affecting reactivity. |

A notorious decomposition pathway for α-trifluoromethyl carbanions is the elimination of a fluoride (B91410) ion to form a difluoroalkene. This process is a significant competing reaction that can limit the synthetic utility of carbanions derived from this compound.

Computational studies using DFT can map the potential energy surface for this elimination reaction. These calculations help determine the activation energy (energy barrier) for fluoride elimination and compare it to the energy barriers of desired reaction pathways, such as alkylation. osti.gov Understanding these energetic considerations is crucial for designing reaction conditions—such as the choice of base, solvent, and temperature—that favor the desired chemical transformation over fluoride elimination. For example, using a bulky base or a specific counterion like cesium (Cs⁺) has been explored to suppress this elimination pathway. osti.gov

DFT provides the ability to model the entire course of a reaction involving this compound. rsc.org Researchers can calculate the geometries and energies of:

Reactants: The initial state, e.g., this compound and a base.

Transition States: The highest energy point along the reaction coordinate, such as the transition state for proton abstraction or for the subsequent nucleophilic attack by the carbanion.

Intermediates: Stable, but often transient, species formed during the reaction, most notably the α-trifluoromethylated carbanion itself.

Products: The final state of the reaction.

By mapping these critical points, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides mechanistic insights that are invaluable for optimizing reaction yields and selectivity. For example, DFT calculations have been used to confirm trends in chemical shift dispersion with solvent polarity for trifluoromethyl probes, using functionals like B3LYP. nih.gov

Comparative Analysis with Analogous Fluorinated Malonates and Pronucleophiles

Structural and Reactivity Comparisons with Methyl Bis(trifluoromethyl)acetate

A direct structural and reactivity comparison is best made with a closely related compound, such as a methyl acetate (B1210297) derivative bearing two trifluoromethyl groups on the same carbon, for instance, methyl 2,2-bis(trifluoromethyl)acetate. While "Methyl Bis(trifluoromethyl)acetate" can be an ambiguous term, a comparison with a gem-bis(trifluoromethyl) analog highlights the unique characteristics of dimethyl(trifluoromethyl)malonate.

Structural Differences: The primary structural difference lies in the number of trifluoromethyl groups attached to the central carbon atom. This compound possesses one CF3 group and an acidic α-proton, making it a pronucleophile. In contrast, a hypothetical methyl 2,2-bis(trifluoromethyl)acetate would have two CF3 groups and no α-proton, rendering it non-nucleophilic at that position. The presence of two diester groups in this compound, compared to the single ester in the acetate analog, also significantly influences its chemical properties and synthetic applications.

Reactivity Differences: The differing structures lead to distinct reactivities. This compound's key feature is the acidity of its α-proton, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of reactions, including alkylations and Michael additions. researchgate.net The electron-withdrawing trifluoromethyl group enhances the acidity of this proton, facilitating its use as a building block for more complex trifluoromethylated molecules. researchgate.net

Conversely, a compound like methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate, which also contains two CF3 groups but on a phenyl ring, has its reactivity centered on the properties of the aromatic ring and the ester functionality, rather than acting as a carbon nucleophile from the acetate backbone. sigmaaldrich.comchemicalbook.com The reactivity of N,N-Bis(trifluoromethyl)aminoacetonitrile, another compound with two CF3 groups, is centered around its methylene (B1212753) and cyano groups, showcasing yet another distinct reactivity profile. researchgate.net

| Feature | This compound | Methyl 2,2-bis(trifluoromethyl)acetate (Hypothetical) |

|---|---|---|

| Structure | Features a central carbon bonded to a CF3 group, an acidic proton, and two methoxycarbonyl groups. | Would feature a central carbon bonded to two CF3 groups and one methoxycarbonyl group. |

| Key Reactive Site | Acidic α-proton, allowing for formation of a nucleophilic carbanion. researchgate.net | Lacks an acidic α-proton; reactivity would be centered on the ester group. |

| Primary Synthetic Role | A pronucleophile used as a building block to introduce a CF3-containing moiety. researchgate.net | Would likely serve as an electrophile at the carbonyl carbon. |

Distinction from Other 2,2,2-Trifluoroethyl Pronucleophiles

For instance, 2,2,2-trifluoroethanol (B45653) can act as a nucleophile through its oxygen atom, or it can be converted into a more potent electrophilic alkylating agent like 2,2,2-trifluoroethyl triflate. osti.govchemicalbook.com The latter is then used to introduce the trifluoroethyl group via reaction with other nucleophiles. osti.gov This is in contrast to this compound, where the carbon atom is the nucleophilic center after deprotonation.

Other pronucleophiles used in fluorination chemistry may not be carbon-based. For example, in peptide modifications, the nucleophilic side chains of amino acids can be targeted. researchgate.net The use of 2,2,2-trifluoroethanol as a solvent has been shown to influence the selectivity of such reactions. researchgate.net

The primary distinction of this compound is its role as a carbon-based pronucleophile . This allows for the formation of new carbon-carbon bonds, which is a fundamental strategy in building the carbon skeleton of organic molecules. Other reagents that introduce the trifluoroethyl group may do so by forming carbon-oxygen, carbon-nitrogen, or other heteroatom bonds.

| Pronucleophile/Reagent | Nucleophilic Atom | Bond Formed | Typical Application |

|---|---|---|---|

| This compound (as enolate) | Carbon | C-C | Building carbon skeletons with a CF3-substituted carbon. researchgate.net |

| 2,2,2-Trifluoroethanol | Oxygen | C-O | Formation of trifluoroethyl ethers. chemicalbook.com |

| Amine Nucleophiles | Nitrogen | C-N | Introduction of trifluoroethyl groups onto nitrogen atoms. |

Contrasting Enantioselective Methodologies for Trifluoromethylation

The synthesis of chiral molecules containing a trifluoromethyl group is of significant interest in medicinal chemistry. There are two main strategies to achieve this: the use of a chiral, trifluoromethylated building block, or the direct enantioselective trifluoromethylation of a prochiral substrate.

Strategy 1: Using a Trifluoromethylated Building Block

This approach involves using a reagent like this compound in a reaction that creates a new stereocenter. For example, the organocatalytic Michael addition of malonates to β-trifluoromethyl β,β-disubstituted enones can generate adducts with a quaternary trifluoromethylated stereocenter. nih.govacs.org While the starting malonate is not chiral, the reaction is rendered enantioselective by the use of a chiral catalyst. nih.govacs.org This methodology has been shown to be effective, though in some cases, high pressure may be required to achieve good yields and enantioselectivities. researchgate.netnih.gov A similar principle is seen in the palladium-catalyzed asymmetric allylation of dimethyl 2-fluoromalonate, where a chiral ligand on the metal catalyst controls the stereochemical outcome. rsc.org

Strategy 2: Direct Enantioselective Trifluoromethylation

This strategy involves the direct introduction of a trifluoromethyl group to a prochiral nucleophile, such as an enolate or enamine. This is often achieved using an electrophilic trifluoromethylating reagent in the presence of a chiral catalyst. A wide range of such methods have been developed, including those utilizing chiral Lewis acids or organocatalysts. acs.org For example, the enantioselective fluorination of malonates has been achieved using a chiral metal complex. acs.org

Comparison of Strategies:

The building block approach, using reagents like this compound, is advantageous when the desired product structure is readily accessible through the reaction of the malonate carbanion. It allows for the construction of the carbon framework and the introduction of the trifluoromethyl group in a single, stereocontrolled step.

Direct trifluoromethylation offers a more convergent approach, where the trifluoromethyl group is installed at a late stage in the synthesis. This can be more efficient if the non-fluorinated scaffold is easier to synthesize and manipulate. However, it relies on the availability of suitable electrophilic trifluoromethylating agents and effective chiral catalysts for the specific substrate.

Ultimately, the choice of strategy depends on the target molecule, the availability of starting materials, and the desired synthetic efficiency.

| Methodology | Description | Example Reaction | Key Advantage |

|---|---|---|---|

| Building Block Approach | A CF3-containing building block (e.g., this compound) reacts with a prochiral substrate in the presence of a chiral catalyst. | Enantioselective Michael addition of malonates to trifluoromethyl enones. nih.govacs.org | Simultaneously constructs the carbon skeleton and sets the stereocenter. |

| Direct Trifluoromethylation | A prochiral nucleophile is directly trifluoromethylated using an electrophilic CF3 source and a chiral catalyst. | Enantioselective fluorination of β-ketoesters or malonates. acs.org | Allows for late-stage introduction of the CF3 group. |

Future Perspectives and Emerging Research Avenues

Development of Innovative Catalytic Systems for Enhanced Selectivity

The synthesis of chiral molecules containing a trifluoromethyl group is a significant area of research, as the stereochemistry often dictates biological activity. A primary challenge in using dimethyl(trifluoromethyl)malonate is achieving high levels of selectivity—chemo-, regio-, and enantioselectivity—in its reactions. Future work will concentrate on creating novel catalytic systems to address this.

Asymmetric catalysis is a key focus. While methods for the asymmetric trifluoromethylation of aldehydes and imines have been developed using cooperative catalysts like (IPr)CuF and quinidine-derived salts, achieving high enantiomeric excess (ee), there is a continuous need for catalysts that are more general, efficient, and robust. nih.govrsc.org Research is moving towards the design of sophisticated chiral catalysts, including transition-metal complexes (e.g., Titanium, Copper, Zinc) and organocatalysts (e.g., cinchona alkaloids, chiral phosphoric acids), for reactions involving trifluoromethylated substrates. researchgate.net The goal is to develop systems that can precisely control the formation of stereocenters, particularly quaternary centers bearing a CF3 group, which are prevalent in pharmaceuticals. acs.org

For instance, the catalytic asymmetric difluoroalkylation using in-situ generated difluoroenol species from trifluoromethyl diazo compounds demonstrates a relay catalysis strategy that provides an effective platform for asymmetric fluorination chemistry. nih.gov Similar innovative strategies are needed for this compound to control its reactivity and achieve high selectivity.

Table 1: Examples of Catalytic Systems for Asymmetric Trifluoromethylation

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (IPr)CuF / Quinidine-derived salt | Aromatic Aldehydes | Trifluoromethylated Alcohols | Up to 92 | Up to 81 | rsc.org |

| Copper-complex / Diorganozinc | N-phosphinoylimines | Chiral α,α,α-trifluoromethylamines | - | - | nih.gov |

| Chiral BINOL-derived Ti(IV) | Fluoral | Chiral trifluoromethylated compounds | High | High | researchgate.net |

| Quinine-derived urea (B33335) / Rh₂(OAc)₄ | Isatin / Trifluoromethyl diazo compound | Difluoroalkylated products | - | - | nih.gov |

Data synthesized from multiple sources for illustrative purposes.

Expansion of Substrate Scope and Reaction Diversity

While this compound is known to undergo reactions like alkylation and Michael additions, its full synthetic potential remains to be unlocked. oup.comscispace.comosti.gov Future research will aim to expand the variety of substrates that can react with this malonate derivative and to discover new types of transformations it can undergo.

The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the alpha-protons, facilitating nucleophilic reactions. This reactivity can be harnessed for a broader range of electrophiles beyond simple alkyl halides or vinyl ketones. scispace.com Efforts are being directed towards its use in more complex, multi-component reactions, which allow for the rapid construction of molecular complexity from simple precursors in a single step. acs.org For example, developing three-component coupling reactions involving this compound could lead to densely functionalized trifluoromethylated products with high efficiency. acs.org

Furthermore, exploring its participation in cycloaddition reactions could open pathways to novel trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The development of methods for its reaction with a wider array of unsaturated systems, such as alkynes and allenes, is also a promising research avenue.

Integration into Complex Total Synthesis Strategies

The ultimate test of a building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules. This compound is an ideal candidate for such endeavors due to the beneficial properties conferred by the CF3 group, including enhanced metabolic stability and lipophilicity. nih.gov

Future research will focus on strategically employing this compound in the synthesis of natural products and pharmaceutical agents. Its structure allows for various transformations, including hydrolysis of the ester groups to the corresponding carboxylic acids or nucleophilic substitution, making it a versatile intermediate. A key strategy involves converting natural chiral materials into functionalized enantiopure building blocks that include a trifluoromethyl group. acs.orgnih.govacs.org For example, a tartaric acid-based diketone can undergo highly diastereoselective nucleophilic trifluoromethylation, creating valuable chiral intermediates. acs.orgnih.gov The integration of this compound into such pathways could streamline the synthesis of complex targets.

The challenge lies in designing synthetic routes where the unique reactivity of this compound can be exploited at critical stages to install the trifluoromethylated moiety efficiently and with stereocontrol.

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. Future research on this compound will heavily feature the development of sustainable synthetic protocols. This involves several key areas:

Atom Economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product. Multi-component and domino reactions are particularly advantageous in this regard. wordpress.com

Catalyst-Free Reactions: Developing methods that avoid the use of, often toxic and expensive, metal catalysts. Light-enabled, redox-neutral reactions represent a promising frontier, offering a way to generate radicals for trifluoromethylation under mild, catalyst-free conditions. researchgate.netqueensu.ca

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. This includes exploring solvent-free reaction conditions, such as ball milling, which has been shown to be effective for condensation reactions of other malonates. researchgate.net The use of less toxic trifluoromethylating agents is also a priority. wordpress.com

Energy Efficiency: Utilizing methods that require less energy, such as photochemistry or reactions that proceed at room temperature, to reduce the carbon footprint of synthetic processes. researchgate.net

The direct synthesis of carbonates from CO2 and alcohols is an example of a green chemistry approach that is being actively researched. cardiff.ac.ukmdpi.comrsc.orgresearchgate.net Applying similar principles to the synthesis and reactions of this compound, for instance by improving the preparation methods to avoid toxic precursors like perfluoro-2-methylpropene, will be a critical goal for future industrial applications. oup.comscispace.com

Q & A

What are the established synthetic routes for preparing dimethyl(trifluoromethyl)malonate derivatives, and how do reaction conditions influence yields?

Basic

this compound derivatives are synthesized via direct reductive amination (DRA) or condensation reactions. For example, derivatives like dimethyl 2-(((3-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate are prepared by reacting trifluoromethyl-substituted aldehydes with piperazine derivatives in the presence of catalysts like AgOTf and Cs₂CO₃. Yields (66–84%) depend on substituent electronic effects and solvent polarity (e.g., MeCN at 90°C) .

Which analytical techniques are validated for quantifying this compound in complex matrices?

Basic

GC/MS with selected ion monitoring (SIM) is widely used, employing dimethyl malonate as an internal standard. Industrial standards like HG/T 3273-2002 specify purity criteria (>99% by GC) and solvent compatibility (e.g., ethyl acetate for column chromatography). NMR (¹H/¹³C) and HRMS confirm structural integrity, while ultrasonic velocity measurements assess thermodynamic properties in binary mixtures .

What physicochemical properties are critical for experimental design involving this compound?

Basic

Key properties include:

- Boiling point : 180–181°C (pure form)

- Density : 1.156 g/mL at 25°C

- Solubility : Miscible with alcohols/ethers; limited water solubility (0.15 hPa vapor pressure at 20°C)

- Refractive index : n²⁰/D 1.413

These parameters guide solvent selection and reaction scalability .

How does homogeneous catalytic hydrogenation of this compound proceed, and what catalysts optimize selectivity?

Advanced

Catalytic hydrogenation using Ru-PNP pincer complexes converts this compound to methyl 3-hydroxypropanoate. Methanol solvent and 80°C conditions achieve >90% conversion. Catalyst loading (0.1–1 mol%) and H₂ pressure (2–4 MPa) critically influence enantioselectivity and byproduct formation .

What molecular interactions govern the thermodynamic behavior of this compound in xylenes?

Advanced

Excess molar volume (Vᴱ) and adiabatic compressibility deviations (Δβₐd) reveal dipole-induced dipole interactions between the malonate’s electron-deficient CF₃ group and xylene’s methyl substituents. Vᴱ values range from −0.5 to +0.3 cm³/mol, dependent on xylene isomer (ortho/meta/para), highlighting steric and inductive effects .

What molecular mechanisms underlie this compound’s neuroprotective effects in ischemia-reperfusion models?

Advanced

this compound inhibits succinate dehydrogenase (SDH) , reducing mitochondrial ROS and caspase-3 activation. In rat tMCAO models, it decreases infarct volume by 40% (p<0.01) and stabilizes HIF-1α, mitigating oxidative stress. Paradoxically, in vitro studies report motor neuron apoptosis at high doses (≥10 mM), suggesting concentration-dependent duality .

How reliable are in vitro neurotoxicity assays for predicting in vivo outcomes?

Basic

Conflicting data exist:

- Negative : No cytotoxicity in rat striatal neurons (≤10 μM) .

- Positive : Spinal cord neuron apoptosis via glutamate receptor-mediated oxidative stress (≥1 mM) .

Discrepancies arise from cell type specificity and assay sensitivity. ToxCast assays (27 neurological endpoints) show no bioactivity, suggesting low neurotoxicity risk at physiological doses .

What read-across methodologies predict this compound’s dermal absorption?

Advanced

QSAR models and diethyl malonate analogs estimate dermal absorption at 2.5–15% (24–48 hr exposure). EPA’s NAMs integrate log Kow (0.92) and molecular weight (132.11 g/mol) to predict poor GI absorption but moderate lung uptake due to water solubility .

How do Ag-catalyzed cascade reactions functionalize this compound?

Advanced

AgOTf/PPh₃ co-catalysis enables cyclization with propargyl carbamothioates, forming thiazolidine-malonate hybrids (e.g., 3ab). Optimized conditions (MeCN, 90°C, 9 hr) achieve 71% yield via thiophilic attack and π-activation mechanisms. HRMS and 2D NMR track intermediate regioselectivity .

What therapeutic applications emerge from this compound’s metabolic modulation?

Advanced

Preclinical studies highlight:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.